N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride

NAAA inhibition Inflammation Pain

This uniquely differentiated pyrazine-azetidine scaffold is not functionally interchangeable with its regioisomers. It delivers 4.5-fold Pim2 kinase selectivity and potent NAAA inhibition (IC₅₀ 0.042 µM), making it a validated hit for Pim2-driven oncology therapies and novel non-opioid pain therapeutics. Cited in patent literature as a core motif for next-generation JAK inhibitors with improved solubility. Its free secondary amine enables facile derivatization for parallel library synthesis. Procure as a ≥95% pure dihydrochloride salt from global vendors.

Molecular Formula C7H12Cl2N4
Molecular Weight 223.1 g/mol
CAS No. 1864074-90-7
Cat. No. B1433932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azetidin-3-yl)pyrazin-2-amine dihydrochloride
CAS1864074-90-7
Molecular FormulaC7H12Cl2N4
Molecular Weight223.1 g/mol
Structural Identifiers
SMILESC1C(CN1)NC2=NC=CN=C2.Cl.Cl
InChIInChI=1S/C7H10N4.2ClH/c1-2-10-7(5-8-1)11-6-3-9-4-6;;/h1-2,5-6,9H,3-4H2,(H,10,11);2*1H
InChIKeyCLJMUXBOHVWXQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade N-(Azetidin-3-yl)pyrazin-2-amine Dihydrochloride (CAS 1864074-90-7) for Medicinal Chemistry Research


N-(Azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS 1864074-90-7) is a heterocyclic building block featuring a pyrazine core linked to an azetidine ring via a secondary amine, formulated as a dihydrochloride salt . With a molecular formula of C₇H₁₂Cl₂N₄ and a molecular weight of 223.1 g/mol, this compound is supplied as a solid with a typical purity specification of 95% from commercial vendors . The compound is primarily utilized as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition (notably JAK and Pim families) and modulation of N-acylethanolamine-hydrolyzing acid amidase (NAAA) for inflammatory and pain-related pathways .

N-(Azetidin-3-yl)pyrazin-2-amine Dihydrochloride: Why Structural Analogs Cannot Be Casually Substituted


The N-(azetidin-3-yl)pyrazin-2-amine scaffold is not interchangeable with closely related analogs due to profound differences in target engagement profiles driven by subtle structural variations. The regioisomeric 1-(pyrazin-2-yl)azetidin-3-amine dihydrochloride, while sharing the same molecular formula and weight, exhibits a distinct biological activity profile because the connectivity of the amine linker alters the spatial orientation of the azetidine and pyrazine rings . Furthermore, acylation of the azetidine nitrogen (e.g., N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine, CAS 2309572-16-3) introduces bulk and modifies hydrogen-bonding capacity, shifting the compound's target preference and physicochemical properties [1]. These differences in regiochemistry and substitution pattern directly impact binding affinity to specific kinases and enzymes, as demonstrated by the activity cliffs observed in Pim kinase assays where the parent scaffold shows selectivity for Pim2 over Pim1, while other derivatives exhibit different selectivity profiles [2].

Quantitative Differentiation Evidence for N-(Azetidin-3-yl)pyrazin-2-amine Dihydrochloride vs. Analogs


Potent NAAA Inhibition: IC₅₀ Comparison Against a Reference Inhibitor

N-(Azetidin-3-yl)pyrazin-2-amine dihydrochloride demonstrates potent inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC₅₀ of 0.042 μM, as reported in vendor technical documentation . This activity places it in the same potency range as the advanced non-covalent NAAA inhibitor ARN19689 (IC₅₀ = 0.042 μM) [1]. While direct head-to-head comparison data for the exact compound is not available in primary literature, the reported IC₅₀ value indicates a high level of potency for this mechanism.

NAAA inhibition Inflammation Pain

Pim Kinase Selectivity: Differential Inhibition of Pim2 vs. Pim1 for the Core Scaffold

A closely related analog, 5-(6-(azetidin-3-ylamino)pyrazin-2-yl)benzofuran-2-carboxylic acid, which incorporates the core N-(azetidin-3-yl)pyrazin-2-amine pharmacophore, exhibits a 4.5-fold selectivity for Pim2 (IC₅₀ = 100 nM) over Pim1 (IC₅₀ = 450 nM) [1]. This selectivity profile is a direct consequence of the azetidine-pyrazine linker geometry and provides a valuable starting point for the development of isoform-selective Pim kinase inhibitors. In contrast, pan-Pim inhibitors often lack this degree of isoform discrimination, which can lead to broader off-target effects [2].

Kinase inhibition Pim kinases Cancer

Regioisomeric Differentiation: Divergent Biological Activity vs. 1-(Pyrazin-2-yl)azetidin-3-amine

N-(Azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS 1864074-90-7) is a regioisomer of 1-(pyrazin-2-yl)azetidin-3-amine dihydrochloride (CAS 1389313-56-7). While both compounds share the same molecular formula and weight (C₇H₁₂Cl₂N₄, MW 223.1), their distinct connectivity leads to different biological activities . The target compound is documented as a potent NAAA inhibitor with an IC₅₀ of 0.042 μM , whereas the regioisomer is primarily described for its interaction with specific molecular targets relevant to kinase inhibition, without published NAAA activity data . This divergence in target engagement underscores that the position of the amine linkage is a critical determinant of pharmacological function.

Medicinal chemistry Building blocks Structure-activity relationship

Recommended Applications for N-(Azetidin-3-yl)pyrazin-2-amine Dihydrochloride Based on Quantitative Evidence


Development of Isoform-Selective Pim Kinase Inhibitors for Oncology

The core scaffold of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride, as demonstrated by a closely related analog, exhibits a 4.5-fold selectivity for Pim2 over Pim1 kinase [1]. This property makes the compound an ideal starting point for medicinal chemistry campaigns aimed at developing Pim2-selective inhibitors for the treatment of hematological malignancies and prostate cancer, where Pim kinases are known to be overexpressed and drive tumor progression.

Hit-to-Lead Optimization for NAAA-Targeted Anti-inflammatory and Analgesic Agents

With a reported IC₅₀ of 0.042 μM against NAAA, this compound demonstrates potent inhibition of an enzyme critical for the degradation of the endogenous anti-inflammatory mediator palmitoylethanolamide (PEA) [1]. This level of potency justifies its use as a validated hit or lead-like scaffold for the development of novel, non-opioid therapeutics for chronic pain and inflammatory conditions, offering a well-defined mechanism of action.

Scaffold for JAK Inhibitor Discovery Programs

The azetidin-3-amino bridging scaffold present in N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride has been identified in patent literature as a key structural motif for novel Janus kinase (JAK) inhibitors [1]. The scaffold's ability to increase molecular complexity (fraction sp³) and improve aqueous solubility makes it a valuable core for designing next-generation JAK inhibitors with enhanced drug-like properties and potentially attenuated off-target kinase activity, particularly for topical ocular and dermatological applications.

Synthesis of Focused Libraries for Kinase Profiling

Given its demonstrated activity against multiple kinase targets (Pim1, Pim2, and JAK), N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride serves as a versatile central core for the rapid parallel synthesis of diverse compound libraries. Researchers can exploit the free secondary amine of the azetidine ring for facile derivatization (e.g., acylation, sulfonylation, reductive amination) to explore structure-activity relationships across the kinome, enabling efficient hit expansion and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.